4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene 4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC9408317
InChI: InChI=1S/C16H16ClNO2S/c1-11-10-16(12(2)9-14(11)17)21(19,20)18-8-7-13-5-3-4-6-15(13)18/h3-6,9-10H,7-8H2,1-2H3
SMILES: CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC3=CC=CC=C32
Molecular Formula: C16H16ClNO2S
Molecular Weight: 321.8 g/mol

4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene

CAS No.:

Cat. No.: VC9408317

Molecular Formula: C16H16ClNO2S

Molecular Weight: 321.8 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene -

Specification

Molecular Formula C16H16ClNO2S
Molecular Weight 321.8 g/mol
IUPAC Name 1-(4-chloro-2,5-dimethylphenyl)sulfonyl-2,3-dihydroindole
Standard InChI InChI=1S/C16H16ClNO2S/c1-11-10-16(12(2)9-14(11)17)21(19,20)18-8-7-13-5-3-4-6-15(13)18/h3-6,9-10H,7-8H2,1-2H3
Standard InChI Key HMVJXOSBDXBPKA-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC3=CC=CC=C32
Canonical SMILES CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC3=CC=CC=C32

Introduction

Structural Analysis and Molecular Characteristics

Molecular Architecture

4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene features a benzene ring substituted at the 1-position with an indolinylsulfonyl group, at the 4-position with a chlorine atom, and at the 2- and 5-positions with methyl groups. The indolinylsulfonyl moiety consists of an indoline heterocycle (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) linked via a sulfonyl (-SO₂-) bridge. This arrangement introduces significant steric bulk and electronic effects, influencing reactivity and intermolecular interactions .

Table 1: Hypothetical Molecular Properties

PropertyValue/DescriptionBasis for Estimation
Molecular FormulaC₁₇H₁₇ClN₂O₂SSummation of substituents
Molecular Weight360.84 g/molCalculated from formula
Topological Polar Surface Area~80 ŲSulfonamide and indoline contribution
LogP (Octanol-Water)~3.5Chlorine and methyl hydrophobicity

Electronic Effects and Substituent Interactions

  • Chlorine (4-position): Exerts an electron-withdrawing inductive (-I) effect, deactivating the ring toward electrophilic substitution while directing incoming electrophiles to the ortho and para positions relative to itself .

  • Methyl Groups (2- and 5-positions): Electron-donating (+I) groups that activate the ring and direct electrophiles to the para position relative to their own positions. The 2,5-dimethyl substitution creates a sterically hindered environment, particularly near the sulfonamide group .

  • Indolinylsulfonyl Group: The sulfonyl bridge is strongly electron-withdrawing, further deactivating the benzene ring. The indoline nitrogen may participate in hydrogen bonding or serve as a site for protonation under acidic conditions .

Hypothetical Synthesis Pathways

Retrosynthetic Strategy

Disconnection of the sulfonamide bond yields two fragments:

  • 2,5-Dimethyl-4-chlorobenzenesulfonyl chloride

  • Indoline

Synthesis of 2,5-Dimethyl-4-chlorobenzenesulfonyl Chloride

  • Friedel-Crafts Methylation:

    • Starting material: Toluene

    • Reaction: Sequential alkylation using methyl chloride and AlCl₃ to introduce methyl groups at the 2- and 5-positions .

    • Challenge: Regioselectivity requires careful control of reaction conditions to avoid polysubstitution.

  • Chlorination:

    • Electrophilic chlorination using Cl₂/FeCl₃ at the 4-position, directed by the methyl groups’ ortho/para-directing effects .

  • Sulfonation:

    • Treatment with fuming sulfuric acid (H₂SO₄·SO₃) introduces a sulfonic acid group at the 1-position, followed by conversion to sulfonyl chloride using PCl₅ .

Coupling with Indoline

  • Sulfonamide Formation:
    React 2,5-dimethyl-4-chlorobenzenesulfonyl chloride with indoline in the presence of a base (e.g., pyridine) to facilitate nucleophilic attack by the indoline’s secondary amine .

Predicted Physicochemical Properties

Thermal Stability and Phase Behavior

  • Melting Point: Estimated 120–140°C (based on sulfonamide analogs with comparable molecular weights ).

  • Boiling Point: Likely exceeds 300°C due to high molecular weight and polar functional groups promoting intermolecular interactions.

  • Solubility:

    • Polar aprotic solvents (DMF, DMSO): High solubility (>50 mg/mL)

    • Water: Poor solubility (<1 mg/mL) due to hydrophobic methyl and indoline groups .

Table 2: Hypothetical Spectroscopic Data

TechniquePredicted Signals
¹H NMR- Aromatic protons: δ 7.2–7.5 (multiplet, 3H)
- Methyl groups: δ 2.3–2.5 (singlets)
- Indoline protons: δ 3.8–4.2 (m, 2H, CH₂), δ 6.6–7.0 (m, 4H)
¹³C NMR- Sulfonyl carbon: δ 55–60
- Aromatic carbons: δ 120–140
- Methyl carbons: δ 20–25
IR- S=O stretch: ~1350 cm⁻¹ and 1150 cm⁻¹
- C-Cl stretch: ~750 cm⁻¹

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to improve yield in sulfonamide coupling step.

  • Biological Screening: Prioritize assays against Gram-positive bacteria and tyrosine kinase family enzymes.

  • Computational Modeling: Density Functional Theory (DFT) studies to predict reactivity at the sulfonamide nitrogen.

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